molecular formula C13H5F6IO B14089823 1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B14089823
M. Wt: 418.07 g/mol
InChI Key: ZJDMXOWDBDABET-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that features multiple halogen atoms, including fluorine and iodine, attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:

    Halogenation: Introduction of fluorine and iodine atoms to the benzene ring using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.

    Ether Formation: Formation of the phenoxy group through nucleophilic aromatic substitution reactions, often using phenol derivatives and suitable leaving groups under basic conditions.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include:

    Catalysis: Use of metal catalysts such as palladium or copper to facilitate halogenation and ether formation reactions.

    Continuous Flow Chemistry: Implementation of continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophiles or electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using coupling reagents and catalysts.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Electrophiles: Alkyl halides, acyl chlorides

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Formation of ethers, amines, or other substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of partially or fully reduced aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(4-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-(5-chloro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-(5-fluoro-2-bromo-phenoxy)-5-(trifluoromethyl)benzene

Uniqueness

1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene is unique due to its specific combination of halogen atoms and functional groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C13H5F6IO

Molecular Weight

418.07 g/mol

IUPAC Name

1,3-difluoro-2-(5-fluoro-2-iodophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5F6IO/c14-7-1-2-10(20)11(5-7)21-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H

InChI Key

ZJDMXOWDBDABET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC2=C(C=C(C=C2F)C(F)(F)F)F)I

Origin of Product

United States

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